Mandrax

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mandrax is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

科学研究应用

Medical Applications

1. Hypnotic Use in Psychiatry

Mandrax has been studied for its efficacy as a hypnotic agent for psychiatric inpatients. A comparative trial with chloral hydrate indicated that this compound possesses similar potency to commonly used hypnotics but with a lower risk of severe respiratory depression associated with barbiturates. This makes it particularly suitable for elderly patients who may be more vulnerable to such side effects .

2. Effects on Cellular Function

Research has shown that this compound affects cellular functions, particularly in the context of developing brain cells. A study involving chick embryonic neuronal cells demonstrated that this compound alone was toxic, but when combined with cannabis, it exhibited a protective effect against cellular damage. This finding raises questions about the interactions between different substances and their combined effects on health .

Social and Behavioral Implications

1. Substance Use and Sexual Risk

A significant body of research highlights the relationship between this compound use and increased sexual risk behaviors, particularly among vulnerable populations such as adolescent girls and young women in South Africa. A study indicated that those who used this compound were less likely to use condoms during sexual encounters, thereby increasing their risk of HIV infection . The findings suggest that this compound impairs judgment and negotiation skills regarding safe sex practices.

2. Condom Use Beliefs Among Inmates

In a study focused on South African prison inmates, researchers found that self-reported this compound use was associated with negative beliefs about condom use. Younger inmates reported higher usage rates, which correlated with less favorable attitudes towards condom use during sexual encounters . This underscores the need for targeted interventions to address substance use and promote safe sex practices within correctional facilities.

Case Studies

1. Clinical Trials on Efficacy

Clinical trials have been conducted to assess the efficacy of this compound as a treatment option for insomnia and anxiety disorders. One notable trial compared its effects to those of chloral hydrate, finding that patients treated with this compound reported improved sleep quality without significant adverse effects on respiratory function .

2. Longitudinal Studies on Substance Abuse

Longitudinal studies have tracked the patterns of this compound use among different demographics, revealing trends in dependency and withdrawal symptoms. For instance, one study noted that regular users developed physical dependence after just two months of use, emphasizing the drug's potential for abuse and the risks associated with its long-term consumption .

Data Analysis

| Study Focus | Population | Key Findings | Implications |

|---|---|---|---|

| Hypnotic Efficacy | Psychiatric Inpatients | Comparable efficacy to chloral hydrate; lower respiratory risks | Potential alternative for elderly patients |

| Sexual Risk Behaviors | Adolescent Girls & Young Women | Increased likelihood of condomless sex among users | Need for integrated HIV prevention strategies |

| Condom Use Beliefs | South African Inmates | Negative attitudes towards condom use linked to this compound use | Importance of educational interventions in prisons |

常见问题

Basic Research Questions

Q. What methodologies are commonly employed to assess Mandrax consumption patterns in high-risk populations?

Researchers use cross-sectional surveys with validated questionnaires, translated and back-translated for linguistic accuracy (e.g., from English to Zulu in South African prison studies). Data is analyzed using linear regression to identify correlations between this compound use and behavioral outcomes (e.g., condom-use beliefs). Sampling criteria must address selection bias, such as prioritizing self-reported users and controlling for demographic variables like age and incarceration duration .

Q. How do researchers evaluate the neurotoxic effects of this compound in experimental models?

In vitro models, such as chick embryonic neuron (CEN) cultures, are utilized to measure dose-dependent cytotoxicity. Key metrics include cell viability assays (e.g., fluorescein diacetate bioassays for intracellular esterase activity) and comparisons with control substances like ethanol. Dose-response curves are generated to quantify toxicity thresholds .

Q. What are the key factors influencing this compound's impact on HIV prevention behaviors in prison populations?

Studies identify two significant factors via regression analysis: (1) perceived importance of consistent condom use (p<0.01) and (2) belief in condom efficacy against HIV transmission (p<0.02). These factors are inversely correlated with this compound use, suggesting substance abuse undermines preventive behaviors. Research designs must control for variables like age and incarceration duration .

Advanced Research Questions

Q. How can conflicting data on neuroprotective interactions between cannabis and this compound be resolved in experimental models?

Contradictory findings (e.g., cannabis mitigating this compound toxicity in CEN cultures) require refined methodologies:

- Use smoke-derived extracts instead of isolated cannabinoids to mimic real-world abuse patterns.

- Conduct dose-ratio experiments to determine neuroprotective thresholds.

- Compare antioxidant mechanisms (e.g., lipid peroxidation inhibition) with in vivo models to validate in vitro results .

Q. What ethical and methodological challenges arise when studying this compound use in incarcerated populations?

Key challenges include:

- Ethical Clearance : Ensuring participant anonymity and voluntary consent in constrained environments.

- Data Reliability : Mitigating self-reporting biases via biomarker validation (e.g., urine toxicology).

- Cultural Adaptation : Translating questionnaires contextually (e.g., Zulu translations in South Africa) to avoid misinterpretation .

Q. How should researchers design experiments to address contradictions in this compound's dose-response relationships across cell types?

- Comparative Models : Use diverse cell lines (e.g., primary neurons vs. immortalized cell cultures) to assess cell-type-specific toxicity.

- Temporal Analysis : Track intracellular esterase activity over time to distinguish acute vs. chronic effects.

- Synergistic Studies : Co-administer this compound with common co-abused substances (e.g., alcohol) to evaluate combined effects .

Q. Methodological Considerations

- Questionnaire Design : Ensure clarity and cultural relevance; pre-test instruments with pilot groups to identify ambiguities .

- Data Analysis : Employ multivariate regression to isolate confounding variables (e.g., age, socioeconomic status) in behavioral studies .

- In Vitro Protocols : Standardize extraction methods for smoke-derived compounds to replicate real-world exposure .

属性

CAS 编号 |

8076-99-1 |

|---|---|

分子式 |

C33H36ClN3O2 |

分子量 |

542.1 g/mol |

IUPAC 名称 |

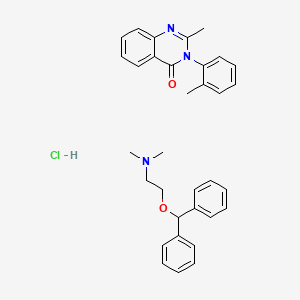

2-benzhydryloxy-N,N-dimethylethanamine;2-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C17H21NO.C16H14N2O.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;/h3-12,17H,13-14H2,1-2H3;3-10H,1-2H3;1H |

InChI 键 |

WDGXQSVUSMTYNG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

规范 SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Key on ui other cas no. |

8076-99-1 |

同义词 |

Mandrax |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。